7-Chlorobenz(a)anthracene

Descripción general

Descripción

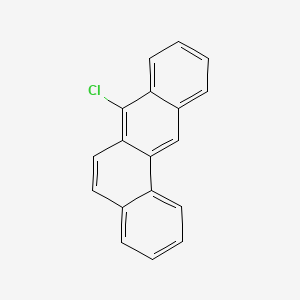

7-Chlorobenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₁Cl. It is a derivative of benz(a)anthracene, where a chlorine atom is substituted at the 7th position. This compound is known for its toxic and potentially carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorobenz(a)anthracene typically involves the chlorination of benz(a)anthracene. This can be achieved through the reaction of benz(a)anthracene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions .

Industrial Production Methods

the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis .

Análisis De Reacciones Químicas

Types of Reactions

7-Chlorobenz(a)anthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted benz(a)anthracene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Toxicological Studies

Organ-Specific Distribution and Toxicity

Research indicates that 7-Chlorobenz(a)anthracene exhibits distinct organ-specific distribution patterns compared to its parent compound, benz(a)anthracene. A study involving F334 rats demonstrated that after 14 days of oral administration, 7-Cl-BaA accumulated more significantly in various organs such as the liver, muscle, kidney, spleen, heart, and lung than benz(a)anthracene at comparable doses. Notably, it selectively induced hepatic cytochrome P450 (CYP)1A2 expression, suggesting altered metabolic pathways due to chlorination .

Neurotoxicity

Another area of investigation focuses on the neurotoxic effects of PAHs, including 7-Cl-BaA. Studies have shown that exposure to anthracene derivatives can lead to oxidative stress and neuronal injury. The neurodegenerative effects observed in neuronal cells exposed to these compounds highlight the potential risks associated with environmental exposure to chlorinated PAHs .

Carcinogenic Potential

This compound has been classified as a potential carcinogen. Experimental studies have demonstrated its ability to induce tumors in laboratory mice. For instance, a comparative study on various benz(a)anthracene derivatives found that 7-Cl-BaA significantly increased tumor incidence in the lungs and liver of treated mice . The relationship between structural modifications of PAHs and their carcinogenic activity underscores the importance of understanding 7-Cl-BaA's mechanisms.

Environmental Impact

As an environmental pollutant, this compound poses risks due to its persistence and bioaccumulation. Its presence in various ecosystems can disrupt biological processes and contribute to ecological imbalances. Studies have indicated that chlorination alters the toxicological profiles of PAHs, making them more harmful than their non-chlorinated counterparts .

Medicinal Chemistry Applications

Despite its toxicity, derivatives of anthracene, including this compound, are being explored for their potential therapeutic applications. The planar structure of anthracene allows for interactions with DNA, making it a candidate for developing anticancer drugs. Research into anthracene derivatives has shown promise in targeting specific cancer types due to their ability to intercalate with DNA and induce cytotoxic effects .

Table 1: Organ-Specific Accumulation of this compound

| Organ | Concentration (mg/kg body weight) |

|---|---|

| Liver | Higher than benz(a)anthracene |

| Muscle | Higher than benz(a)anthracene |

| Kidney | Higher than benz(a)anthracene |

| Spleen | Higher than benz(a)anthracene |

| Heart | Higher than benz(a)anthracene |

| Lung | Higher than benz(a)anthracene |

Table 2: Tumor Induction by this compound in Mice

| Compound | Tumor Site | Tumor Incidence (%) |

|---|---|---|

| This compound | Lung | Significant increase |

| Liver | Significant increase | |

| Benz(a)anthracene | Lung | Lower incidence |

| Liver | Lower incidence |

Case Studies

Case Study 1: Hepatic Effects in Rats

A study on F334 rats revealed that exposure to this compound led to significant changes in the expression of CYP genes associated with drug metabolism. This indicates that chlorination may enhance the compound's toxicological impact compared to its non-chlorinated analogs .

Case Study 2: Neurotoxicity Assessment

Research assessing the neurotoxic effects of anthracenes found that treatment with 7-Cl-BaA resulted in reduced cell viability and increased oxidative stress markers in neuronal cell lines. This highlights the potential neurodegenerative risks posed by exposure to this compound .

Mecanismo De Acción

The mechanism of action of 7-Chlorobenz(a)anthracene involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which are the active intermediates responsible for its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benz(a)anthracene: The parent compound without the chlorine substitution.

7-Bromobenz(a)anthracene: Similar structure with a bromine atom instead of chlorine.

7-Nitrobenz(a)anthracene: Contains a nitro group at the 7th position instead of chlorine.

Uniqueness

7-Chlorobenz(a)anthracene is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can affect the compound’s ability to form DNA adducts and its overall toxicity compared to its non-chlorinated or differently substituted analogs .

Actividad Biológica

7-Chlorobenz(a)anthracene (7-ClBaA) is a chlorinated derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The molecular formula of 7-ClBaA is C₁₈H₁₁Cl, and it has been extensively studied for its biological activity, particularly in relation to cancer research. This article provides a comprehensive overview of the biological activity of 7-ClBaA, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Overview

This compound is synthesized through the chlorination of benz(a)anthracene using chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃). This compound is notable for its potential to form reactive intermediates that can interact with cellular macromolecules, particularly DNA.

The biological activity of 7-ClBaA is primarily attributed to its metabolic activation. Cytochrome P450 enzymes metabolize 7-ClBaA to form reactive epoxides and dihydrodiols. These metabolites can bind covalently to DNA, leading to the formation of DNA adducts, which are critical in the initiation of carcinogenesis . The following table summarizes the metabolic pathways:

| Metabolite Type | Description |

|---|---|

| Epoxides | Highly reactive intermediates that can form DNA adducts |

| Dihydrodiols | Less reactive but can also contribute to DNA damage |

Carcinogenicity Studies

Research has demonstrated that 7-ClBaA exhibits potent tumorigenic properties. In a study involving male B6C3F(1) mice, administration of 7-ClBaA resulted in a high incidence of hepatocellular adenomas and carcinomas. Specifically, 92% of treated mice developed adenomas, while 100% developed hepatocellular carcinoma when treated with doses of 1600 nmol per mouse . The study highlighted the formation of DNA adducts as a key mechanism in tumor initiation.

Neurotoxicity

In addition to its carcinogenic effects, 7-ClBaA has been implicated in neurotoxicity. A study assessing the impact on neuronal cells revealed that exposure to 7-ClBaA led to reduced cell viability and increased oxidative stress markers. Specifically, significant decreases in acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities were observed, indicating potential disruption of cholinergic and monoaminergic transmission pathways .

Summary of Toxicological Findings

| Study Focus | Findings |

|---|---|

| Carcinogenicity | High incidence of liver tumors in mice |

| Neurotoxicity | Reduced neuronal cell viability and enzyme activity |

| Oxidative Stress | Increased levels of nitric oxide and decreased glutathione |

Air Quality Studies

This compound is also relevant in environmental studies due to its presence as an air pollutant. Concentrations have been detected in urban air samples, highlighting its anthropogenic sources from combustion processes. Studies indicate that urban air concentrations ranged from 0.4 pg/m³ , underscoring the need for monitoring and regulation due to potential health impacts.

Case Study: Tumorigenicity in Mice

In a pivotal study by , newborn male B6C3F(1) mice were administered 7-ClBaA via intraperitoneal injections. The results showed a direct correlation between dosage and tumor incidence, confirming its classification as a potent carcinogen. The research utilized advanced techniques such as (32)P-postlabeling/HPLC to analyze DNA adduct formation.

Case Study: Neurotoxicity Assessment

Another significant study investigated the neurotoxic effects of 7-ClBaA on HT-22 neuronal cells. Results indicated that exposure led to morphological changes consistent with neuronal injury and apoptosis at higher concentrations over extended periods .

Propiedades

IUPAC Name |

7-chlorobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPAFMRNDOFNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174116 | |

| Record name | 7-Chlorobenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20268-52-4 | |

| Record name | 7-Chlorobenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20268-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorobenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorobenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLOROBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZT3Q4Q8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.